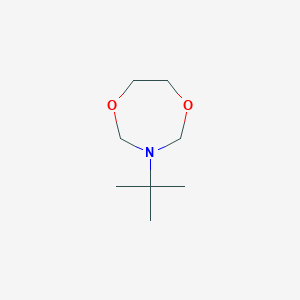
3-Tert-butyl-1,5,3-dioxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-1,5,3-dioxazepane is a heterocyclic compound containing both oxygen and nitrogen atoms within its seven-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,5,3-dioxazepane can be achieved through several methods. One efficient synthetic procedure involves the transamination of this compound with arylamines. This reaction is typically carried out in the presence of catalytic amounts of samarium and cobalt compounds . Another method involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)aryl(hetaryl)amines under similar catalytic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes involving transition and rare earth metals suggests potential scalability for industrial applications. The use of catalysts such as samarium nitrate and cobalt chloride can enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-1,5,3-dioxazepane undergoes various chemical reactions, including transamination, oxidation, and substitution reactions.
Common Reagents and Conditions
Transamination: This reaction involves the use of primary arylamines and catalysts such as samarium nitrate and cobalt chloride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms within the dioxazepane ring, often facilitated by the presence of suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transamination with aniline can yield N-phenyl-1,5,3-dioxazepane .
Applications De Recherche Scientifique
3-Tert-butyl-1,5,3-dioxazepane has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential analgesic, antipyretic, sedative, anticancer, and fungicidal properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific chemical and physical properties.
Catalysis: The compound can be used as a ligand or intermediate in catalytic processes, particularly those involving transition and rare earth metals.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-1,5,3-dioxazepane involves its interaction with various molecular targets and pathways. The coordination of the nitrogen atom to the central atom of a catalyst, such as samarium or cobalt, plays a significant role in its reactivity and selectivity in chemical reactions . This coordination can enhance the compound’s ability to undergo transamination and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,3,5-dithiazinane: This compound undergoes similar transamination reactions with primary arylamines.
N-Alkyl(cycloalkyl, benzyl)-1,5,3-dioxazepanes: These compounds are synthesized by heating alkylamines with paraformaldehyde and 1,2-ethylene glycol in aromatic solvents.
Uniqueness
3-Tert-butyl-1,5,3-dioxazepane is unique due to its tert-butyl group, which can influence its chemical reactivity and stability. The presence of this bulky group can also affect the compound’s interactions with catalysts and other reagents, making it distinct from other dioxazepane derivatives.
Propriétés
Numéro CAS |
75872-61-6 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-tert-butyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-10-4-5-11-7-9/h4-7H2,1-3H3 |
Clé InChI |
KBOFUDHFZARIQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1COCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



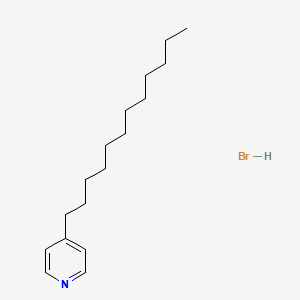
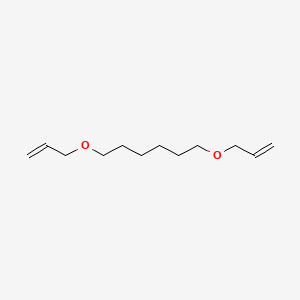
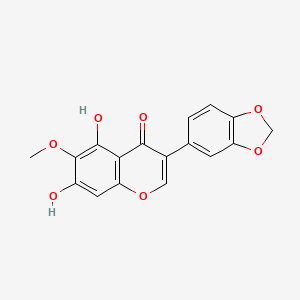
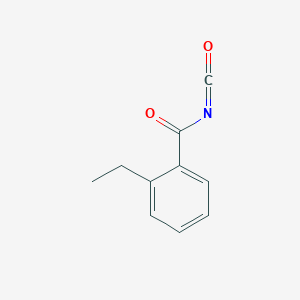
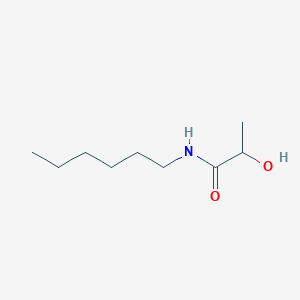
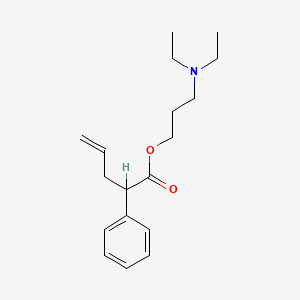
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
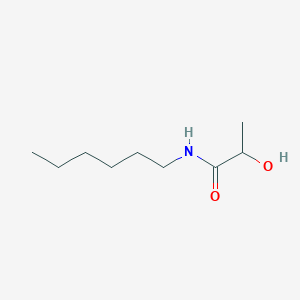
![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
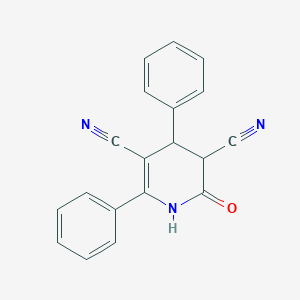

![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
